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Compound of Interest

Compound Name: Cervinomycin A1

Cat. No.: B1235111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, isolation, structure

elucidation, and biological characterization of Cervinomycin A1, a potent antibiotic with

significant activity against anaerobic bacteria and mycoplasmas.

Discovery and Producing Organism
Cervinomycin A1 was discovered during a screening program for antimycoplasmal antibiotics

from actinomycetes.[1] Researchers isolated two new antibiotics, designated Cervinomycin
A1 and A2, from the culture filtrate of strain AM-5344.[1] This strain was collected from a soil

sample in Saiwai-cho, Chiba City, Japan.[1]

Taxonomy of the Producing Organism
The producing organism, strain AM-5344, was identified as a new species of the genus

Streptomyces.[1][2] It was subsequently named Streptomyces cervinus sp. nov.[1]

Key Morphological and Chemical Characteristics:

The vegetative mycelium grows abundantly and does not fragment.[1]

Spore chains are of the Rectus or Flexibilis type.[1]

Spores are cylindrical with a smooth surface.[1]
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Whole-cell analysis revealed the presence of LL-diaminopimelic acid (DAP) and no

characteristic sugar pattern.[1]

Production and Isolation
Initial production of Cervinomycin A1 by the parent strain was low, with it being a minor

component compared to Cervinomycin A2.[1] A significant improvement was achieved through

a monospore-culture method, resulting in the selection of strain AM-5344 M-81. This improved

strain was found to produce over 600 µg/ml of Cervinomycin A1 as the main component,

facilitating its isolation.[1]

Experimental Protocol: Fermentation and Isolation
Fermentation:

Production Medium: The fermentation was carried out in a medium containing 2.0% glycerol,

2.0% soybean meal, and 0.3% NaCl, with a pH of 7.0 before sterilization.[1]

Cultivation: A 30-liter culture was grown in a 50-liter jar fermentor. Antibiotic production

commenced at 40 hours and reached its maximum at 89 hours.[1]

Isolation and Purification:

Clarification: The 89-hour culture broth (30 liters) was centrifuged to obtain approximately 25

liters of the supernatant.[1]

Extraction: The pH of the supernatant was adjusted to 4.0, and it was then extracted twice

with 15-liter portions of ethyl acetate.[1]

Concentration: The combined ethyl acetate layers were concentrated under vacuum to yield

an oily material.[1]

Precipitation: The oily residue was treated with 300 ml of n-hexane, resulting in 3 g of a

brown powder.[1]

Silica Gel Chromatography: The crude powder was dissolved in a small amount of

chloroform and subjected to column chromatography on silica gel (Merck, Kieselgel 60).

Elution was performed with a chloroform-methanol mixture (50:1, v/v).[1]
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Preparative TLC: The active fractions were concentrated to yield 500 mg of a reddish-brown

powder. This was further purified by preparative thin-layer chromatography (Merck, GF254)

using a chloroform-methanol solvent system (40:1, v/v) to yield 25 mg of Cervinomycin A1
as a yellow powder.[1]

Isolation and Purification Workflow for Cervinomycin A1.

Physicochemical Properties and Structure
Elucidation
The structure of Cervinomycin A1 was determined using modern NMR techniques and

confirmed through chemical derivatization.[3][4]

Physicochemical Data
Property Description Reference

Appearance Yellow powder [5]

Molecular Formula C₂₉H₂₃NO₉ [5]

Molecular Weight 529.51 [5]

Solubility
Soluble in DMSO, MeOH,

CHCl₃, benzene
[5]

Insolubility Insoluble in H₂O, hexane [5]

UV λmax (CHCl₃) 303, 376, 385 nm [1]

Structural Features
Structural investigations revealed that Cervinomycin A1 possesses a polycyclic structure with

a xanthone skeleton.[3][4] It was confirmed to be the hydroquinone form of Cervinomycin A2.[3]

[4] This relationship was established by the quantitative conversion of Cervinomycin A1 into

Cervinomycin A2 upon oxidation with silver(I) oxide (Ag₂O).[3][4]

Redox Relationship between Cervinomycin A1 and A2.

Biological Activity
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Cervinomycin A1 demonstrates potent inhibitory activity, particularly against anaerobic

bacteria and mycoplasmas.[1]

Antimicrobial Spectrum
The Minimum Inhibitory Concentrations (MICs) of Cervinomycin A1 against a range of

microorganisms were determined using the agar dilution method.[1][5]
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Test Organism Strain Medium* MIC (µg/ml) Reference

Gram-Positive

Aerobes

Staphylococcus

aureus
ATCC 6538P I 0.78 [5]

Bacillus subtilis ATCC 6633 I 0.05 [5]

Micrococcus

luteus
ATCC 9341 I 0.39 [5]

Gram-Negative

Aerobes

Escherichia coli NIHJ JC-2 I >25 [5]

Klebsiella

pneumoniae
ATCC 10031 I >25 [5]

Anaerobic

Bacteria

Clostridium

perfringens
ATCC 13124 II 0.05 [5]

Eubacterium

limosum
ATCC 8468 II 0.1 [5]

Peptococcus

prevotii
ATCC 9321 II 0.2 [5]

Streptococcus

mutans
RK-1 II 0.05 [5]

Bacteroides

fragilis
ATCC 23745 II 0.78 [5]

Mycoplasmas

Mycoplasma

gallisepticum
S-6 III 1.56 [5]
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Acholeplasma

laidlawii
PG8 III 1.56 [5]

*Medium I: Heart infusion agar; Medium II: GAM agar (anaerobic); Medium III: PPLO agar.[5]

Acute Toxicity
The acute toxicity (LD₅₀) of Cervinomycin A1 in mice was determined to be 50 mg/kg via

intraperitoneal injection.[1]

Mode of Action
Studies on triacetylcervinomycin A1 (ACVM), a derivative of Cervinomycin A1, were

conducted to elucidate the antibiotic's mode of action in Staphylococcus aureus.[6]

Experimental Protocol: Mode of Action Studies
Macromolecular Synthesis Inhibition:

The effect of ACVM on the synthesis of cell wall, RNA, DNA, and protein was measured by

the incorporation of radiolabeled precursors: N-acetylglucosamine, uridine, thymidine, and L-

leucine, respectively.[6]

Membrane Damage Assay:

Leakage of cellular components was assessed by measuring UV₂₆₀-absorbing materials,

amino acids, and potassium ions from resting cells and protoplasts treated with ACVM.[6]

Reversal Assay:

The ability of phospholipids to reverse the inhibitory activity of ACVM was tested in a growing

culture of S. aureus.[6]

Proposed Mechanism
The findings from these experiments suggest that Cervinomycin's derivative, ACVM, interacts

with phospholipids within the bacterial cytoplasmic membrane.[5][6] This interaction disrupts
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the membrane's integrity and interferes with the membrane transport system.[6] The

consequences of this disruption include:

Inhibition of the incorporation of precursors for major cellular macromolecules.[6]

Stimulation of leakage of essential intracellular components like amino acids and potassium

ions.[6]

The inhibitory effect of ACVM was partially reversed by the addition of phospholipids, further

supporting the cytoplasmic membrane as the primary target.[6]

Proposed Mode of Action for Cervinomycin A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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